
2-Bromo-5-(3-methylpiperidin-1-YL)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(3-methylpiperidin-1-YL)pyrazine: is an organic compound with the molecular formula C10H14BrN3 It is a pyrazine derivative that contains a bromine atom and a 3-methylpiperidin-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(3-methylpiperidin-1-YL)pyrazine typically involves the bromination of 5-(3-methylpiperidin-1-yl)pyrazine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the pyrazine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 2-Bromo-5-(3-methylpiperidin-1-YL)pyrazine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include azides, nitriles, or substituted amines.
Oxidation Products: Oxidation can lead to the formation of pyrazine N-oxides.
Reduction Products: Reduction can result in the formation of partially or fully reduced pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Bromo-5-(3-methylpiperidin-1-YL)pyrazine is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting the central nervous system due to the presence of the piperidine moiety.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable building block in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-(3-methylpiperidin-1-YL)pyrazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and the piperidine ring can influence its binding affinity and selectivity towards these targets.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-5-(3-methylpiperidin-1-YL)pyrazine: Similar structure but with a chlorine atom instead of bromine.
2-Fluoro-5-(3-methylpiperidin-1-YL)pyrazine: Contains a fluorine atom instead of bromine.
2-Iodo-5-(3-methylpiperidin-1-YL)pyrazine: Contains an iodine atom instead of bromine.
Uniqueness: 2-Bromo-5-(3-methylpiperidin-1-YL)pyrazine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Bromine is larger and more polarizable than chlorine and fluorine, which can affect the compound’s chemical and biological properties.
Eigenschaften
Molekularformel |
C10H14BrN3 |
|---|---|
Molekulargewicht |
256.14 g/mol |
IUPAC-Name |
2-bromo-5-(3-methylpiperidin-1-yl)pyrazine |
InChI |
InChI=1S/C10H14BrN3/c1-8-3-2-4-14(7-8)10-6-12-9(11)5-13-10/h5-6,8H,2-4,7H2,1H3 |
InChI-Schlüssel |
OPBZGAADUOEBFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCN(C1)C2=CN=C(C=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



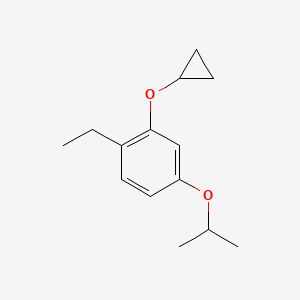
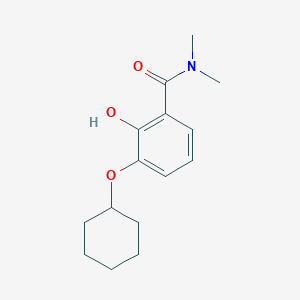
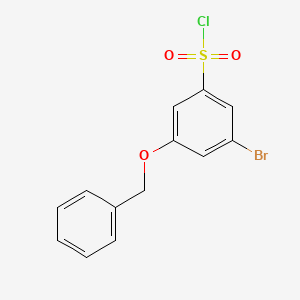
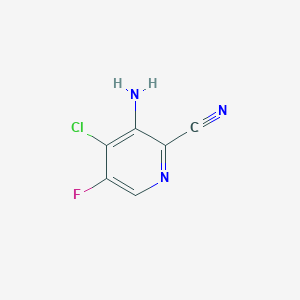
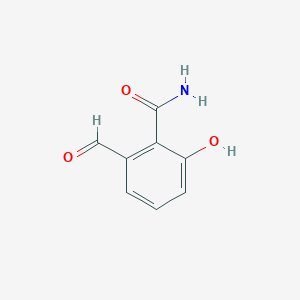
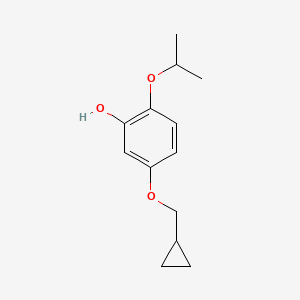
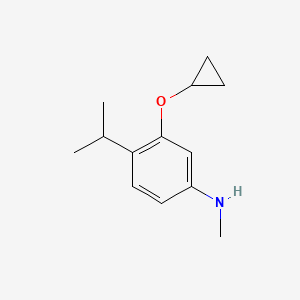
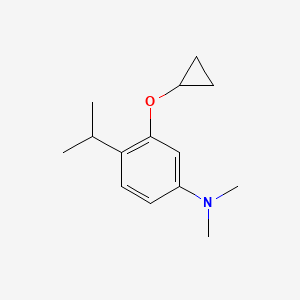
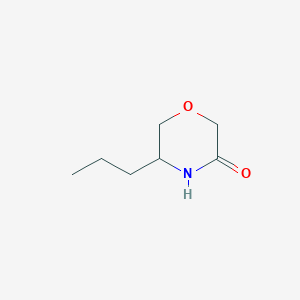
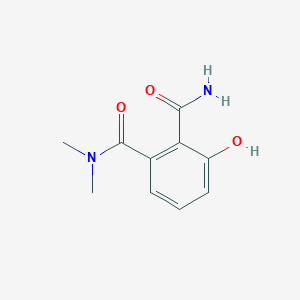
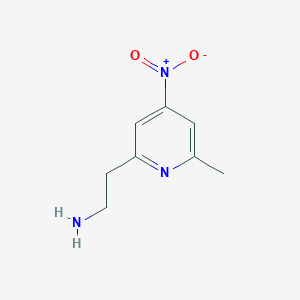

![1-[6-(Aminomethyl)-4-hydroxypyridin-2-YL]ethanone](/img/structure/B14845272.png)
